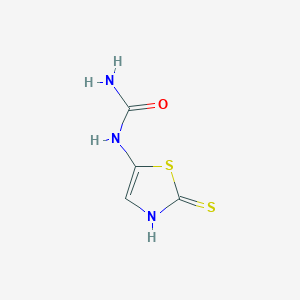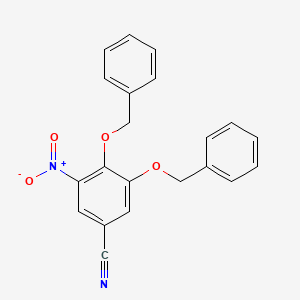
Propyl 4-vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-vinylbenzoate is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a propoxycarbonyl group attached to the para position of the styrene molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 4-vinylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-carboxystyrene with propanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 4-vinylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polymers with desirable properties.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-carboxystyrene.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Substitution: Halogenated or nitrated derivatives of this compound.
Hydrolysis: 4-carboxystyrene and propanol.
Applications De Recherche Scientifique
Propyl 4-vinylbenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into copolymers to enhance material properties such as thermal stability and mechanical strength.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Mécanisme D'action
The mechanism of action of Propyl 4-vinylbenzoate primarily involves its ability to undergo polymerization and form stable polymers. The propoxycarbonyl group can participate in various chemical reactions, influencing the reactivity and properties of the resulting polymers. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxystyrene: Similar structure but lacks the propoxy group.
4-Methoxystyrene: Contains a methoxy group instead of a propoxycarbonyl group.
4-Vinylbenzoic Acid: Similar to 4-carboxystyrene but with a vinyl group.
Uniqueness
Propyl 4-vinylbenzoate is unique due to the presence of the propoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in polymer chemistry and materials science.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
propyl 4-ethenylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12(13)11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3 |
Clé InChI |
NTZXNXPNHSIYCM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-{[(2,4-difluorophenyl)methyl]oxy}benzoic acid](/img/structure/B8541651.png)



![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)









